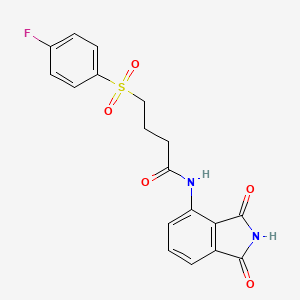
N-(1,3-dioxoisoindolin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(1,3-dioxoisoindolin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide" is a chemical entity that appears to be related to a class of sulfonamide derivatives. These compounds are known for their potential biological activities, such as inhibition of enzymes like dipeptidyl peptidase IV (DPP-4) and carbonic anhydrases (CAs). The structure of the compound suggests it may interact with biological targets through its sulfonyl and isoindolinone moieties, which are common features in pharmacologically active molecules .
Synthesis Analysis
The synthesis of related sulfonamide derivatives typically involves the reaction of benzenesulfonamide derivatives with anhydrides or isocyanates. For instance, a series of nitro-1,3-dioxoisoindolin-2-yl benzenesulfonamide derivatives were synthesized by reacting benzenesulfonamide derivatives with nitrophthalic anhydrides . Although the exact synthesis of "this compound" is not detailed, it is likely that similar synthetic routes could be employed, possibly involving an isoindolinone precursor and a suitable sulfonyl chloride.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of the 1,3-dioxoisoindolin moiety suggests a potential for enzyme inhibition, as seen in other sulfonamide-based inhibitors. The fluorophenyl group attached to the sulfonyl moiety could influence the binding affinity and selectivity towards biological targets, as fluorine atoms are often used to modulate the physicochemical properties of drug-like molecules .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, primarily due to their functional groups. The sulfonyl group can form sulfonamides by reacting with amines, and the isoindolinone moiety can undergo reactions typical of lactams, such as nucleophilic addition or substitution. These reactions are essential for the synthesis and potential modification of the compound to improve its biological activity or pharmacokinetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would likely include moderate solubility in polar organic solvents, given the presence of both polar (sulfonyl, amide) and nonpolar (aryl) regions in the molecule. The compound's melting point, boiling point, and stability would depend on the specific intermolecular interactions and steric hindrance of the substituents. The presence of the fluorine atom could enhance the metabolic stability of the compound, as fluorine is known to resist metabolic degradation .
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O5S/c19-11-6-8-12(9-7-11)27(25,26)10-2-5-15(22)20-14-4-1-3-13-16(14)18(24)21-17(13)23/h1,3-4,6-9H,2,5,10H2,(H,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJSOBGXXCOOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

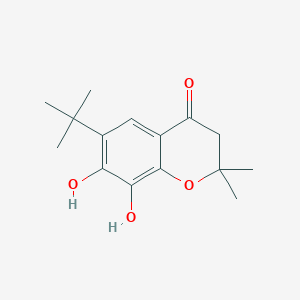
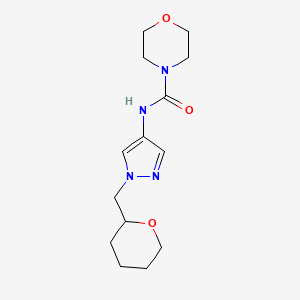
![[2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride](/img/structure/B3019264.png)
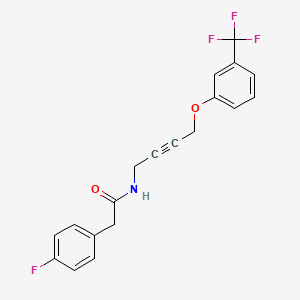
![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B3019268.png)
![2-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B3019269.png)
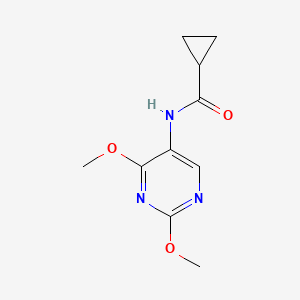

![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]prop-2-enamide](/img/structure/B3019275.png)

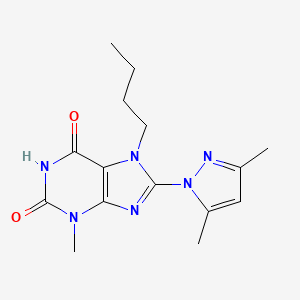

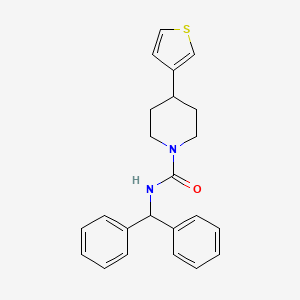
![Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3019283.png)